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molecular formula C10H9NO2 B1387330 7-Methoxyquinolin-2(1H)-one CAS No. 23981-26-2

7-Methoxyquinolin-2(1H)-one

Cat. No. B1387330
M. Wt: 175.18 g/mol
InChI Key: AUHADULCABPIFC-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

(2E)-3-(Ethyloxy)-N-[3-(methyloxy)phenyl]-2-propenamide (25 g; 0.113 mol) was dissolved in conc. H2SO4 and stirred for 1 h. The reaction mixture was poured onto ice and filtered. The crude product was washed with water and dried to yield the title compound (12 g; 60%) as a tan solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
C(O/[CH:4]=[CH:5]/[C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1)=[O:7])C>OS(O)(=O)=O>[CH3:16][O:15][C:11]1[CH:10]=[C:9]2[C:14]([CH:4]=[CH:5][C:6](=[O:7])[NH:8]2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)O/C=C/C(=O)NC1=CC(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crude product was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C2C=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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